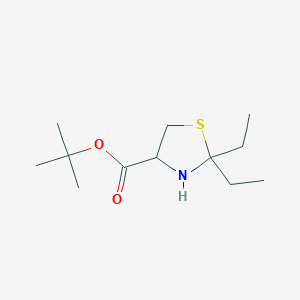

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine (CHHTA) is an organic compound belonging to the class of thiadiazoles and is a member of the larger family of heterocyclic aromatic compounds. It is of interest to many researchers and scientists due to its potential applications in the fields of chemistry, pharmacology and biochemistry.

科学的研究の応用

Antiviral Activity

This compound has been shown to possess antiviral properties. Specifically, derivatives of this compound have demonstrated activity against the tobacco mosaic virus (TMV), which is a significant pathogen in plants . The antiviral activity is particularly important for the development of new agricultural chemicals that can protect crops from viral infections.

Antifungal Properties

The thiadiazole moiety is known for its antifungal characteristics. Compounds containing the 1,3,4-thiadiazol-2-amine structure have been reported to exhibit antifungal activity, which could be beneficial in both medical and agricultural domains to control fungal infections .

Antibacterial Applications

Similar to its antifungal properties, this compound also has potential antibacterial applications. The presence of the chlorophenyl group might contribute to its ability to act against bacterial strains, making it a candidate for further research in antibiotic development .

Herbicidal Use

The synthesis of derivatives of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine has led to compounds with herbicidal properties. This application is crucial for the development of new herbicides that can selectively target and control weed growth without harming crops .

Anticonvulsant Effects

Compounds with the 1,3,4-thiadiazole structure have been studied for their anticonvulsant effects. This suggests that 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine could be a valuable lead compound in the search for new treatments for epilepsy and other seizure disorders .

Carbonic Anhydrase Inhibition

The integration of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that act as carbonic anhydrase inhibitors. This activity is significant for the treatment of conditions like glaucoma, edema, and certain neurological disorders. Therefore, this compound may serve as a scaffold for designing new inhibitors with improved specificity and efficacy .

作用機序

Target of Action

It’s known that similar compounds have shown activity against various cell lines

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. More research is needed to elucidate the precise mode of action.

Biochemical Pathways

Similar compounds have been found to affect various biological activities The compound may interfere with these pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have shown various pharmacokinetic properties . The compound’s bioavailability could be influenced by these properties. More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have shown various biological activities The compound may have similar effects, leading to changes at the molecular and cellular level

Action Environment

Similar compounds have shown various environmental influences . The compound’s action, efficacy, and stability could be influenced by these factors. More research is needed to understand the influence of environmental factors on this compound.

特性

IUPAC Name |

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-16-14-18-17-13(19-14)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNALNIZIXQUNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NN=C(S1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)